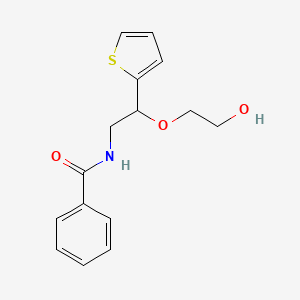

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-7,10,13,17H,8-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBYODWXULSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Thiophene Ring : This five-membered ring contributes to the electronic properties and biological interactions of the molecule.

- Hydroxyethoxy Side Chain : Enhances solubility and interaction with biological targets.

- Benzamide Group : Provides a platform for binding interactions with various biological targets.

The molecular formula is with a molecular weight of approximately 291.4 g/mol .

This compound's mechanism of action involves its interaction with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Preliminary studies suggest that the compound may exhibit various biological activities, including:

- Antimicrobial Properties : Potential efficacy against bacterial and fungal strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways .

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various microorganisms, suggesting a role in infection control. |

| Anticancer | Shows promise in inhibiting cancer cell lines, possibly through apoptosis induction or cell cycle arrest. |

| Enzyme Inhibition | May inhibit specific enzymes involved in key biochemical pathways, impacting cellular functions. |

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the compound's effectiveness against specific bacterial strains, indicating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

- Anticancer Evaluations : In vitro studies demonstrated that this compound could significantly reduce the viability of various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .

- Enzyme Interaction Studies : Research into enzyme binding revealed that the compound could act as an inhibitor for certain enzymes critical in metabolic pathways, suggesting its utility in treating diseases related to enzyme dysregulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Modifications to the thiophene moiety can enhance binding affinity to target receptors.

- The hydroxyethoxy group plays a significant role in solubility and bioavailability.

Scientific Research Applications

HETEC's potential as an enzyme inhibitor is noteworthy. Studies suggest it may interact with enzymes involved in inflammatory responses and other biochemical pathways. This interaction could lead to the modulation of cellular functions, making HETEC a candidate for treating diseases characterized by enzyme dysregulation.

Mechanism of Action:

The compound's functional groups facilitate interactions with various biological targets, including receptors and nucleic acids. These interactions can influence signaling pathways and gene expression, underscoring its therapeutic potential.

Materials Science

In addition to its medicinal applications, HETEC has potential uses in materials science due to its diverse reactivity associated with the thiophene ring and hydroxyethoxy group. The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations.

| Application Area | Potential Uses |

|---|---|

| Drug Development | Targeting specific diseases through enzyme inhibition |

| Catalysis | Acting as a ligand to enhance reaction efficiency |

Case Study 1: Antioxidant Activity

A study conducted on HETEC demonstrated its antioxidant capacity through various assays. The results indicated that HETEC effectively scavenged free radicals, providing insights into its potential health benefits.

Case Study 2: Anti-Cancer Properties

In vitro studies revealed that HETEC exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism was linked to the inhibition of key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Hydrophilicity and Solubility

The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to more lipophilic analogs like Rip-B (dimethoxyphenethyl) or nitazoxanide (nitrothiazole) . However, the thiophene moiety may reduce solubility relative to purely aliphatic substituents.

Key Research Findings

- Sigma Receptor Targeting : Benzamides with piperidinyl or iodinated substituents (e.g., [¹²⁵I]PIMBA) show high affinity for sigma receptors in prostate cancer, suggesting structural flexibility for oncology applications . The target compound’s thiophene could be optimized for similar targeting.

- Natural Product Derivatives : Benzamides isolated from Litsea species (e.g., N-[2-(benzoyloxy)-1-methyl-2-phenylethyl]-benzamide) exhibit low cytotoxicity, highlighting the role of substituents in tuning safety profiles .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide?

The compound can be synthesized via reductive alkylation or condensation reactions. A typical approach involves reacting a thiophene-containing precursor (e.g., 2-thiophenylethylamine derivatives) with benzoyl chloride under reflux conditions in dichloromethane or methanol, followed by purification via recrystallization (methanol) . Key steps include controlled heating (e.g., 100°C for 2 hours) and stoichiometric balancing of reactants to minimize side products .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR can confirm the presence of hydroxyethoxy (δ ~3.5–4.5 ppm) and thiophene protons (δ ~6.8–7.4 ppm), while HRMS validates the molecular ion peak (e.g., m/z 350.1095 for C₁₇H₁₉NO₃S) . Infrared (IR) spectroscopy further verifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups .

Q. How can researchers assess the compound’s preliminary biological activity?

Use in vitro assays such as enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or cell viability assays (e.g., MTT for cytotoxicity). Protocols from analogous benzamide derivatives suggest testing concentrations in the 1–100 µM range and comparing IC₅₀ values against controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic variation of catalysts (e.g., Pt/C or Pd/C for hydrogenation steps ), solvents (polar aprotic vs. protic), and reaction times (e.g., extending reflux to 4–6 hours) can enhance yields. For example, reports using NaCNBH₃ for reductive amination, achieving >90% purity after Boc-deprotection with HCl/dioxane .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this benzamide derivative?

Introduce substituents at the benzamide (e.g., electron-withdrawing groups at the para position) or thiophene moiety (e.g., methyl or nitro groups) to modulate electronic effects. Compare bioactivity data (e.g., anti-inflammatory IC₅₀) with computational models (docking studies) to identify key pharmacophores .

Q. How should researchers address discrepancies in reported biological activity data for similar compounds?

Replicate assays under standardized conditions (e.g., pH, temperature) and validate using orthogonal methods. For instance, highlights the importance of controlled high-throughput screening (HTS) to minimize false positives . Statistical tools like Bland-Altman analysis can quantify inter-study variability .

Q. What advanced analytical techniques confirm the compound’s stereochemistry and crystallinity?

Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment, while differential scanning calorimetry (DSC) assesses crystallinity. For example, used SCXRD to resolve ferrocenyl derivatives, confirming bond angles and torsion .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Employ flow chemistry for controlled mixing and heat transfer, or use silica gel column chromatography for large-scale purification. achieved >84% yield for gram-scale synthesis via stepwise Boc-protection and deprotection .

Data Contradiction and Methodological Considerations

Q. What experimental approaches resolve low reproducibility in synthetic protocols?

Conduct reaction kinetic studies (e.g., monitoring via HPLC) to identify rate-limiting steps. For example, observed incomplete hydrazide conversion after 2 hours, requiring extended reflux (3.5 hours) and triethylamine as a base .

Q. How can conflicting bioactivity results between in vitro and in vivo models be reconciled?

Perform pharmacokinetic profiling (e.g., plasma stability, metabolite identification) to assess bioavailability. notes that thiophene derivatives may exhibit altered activity due to metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.